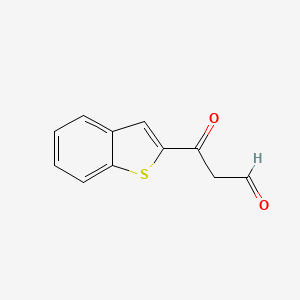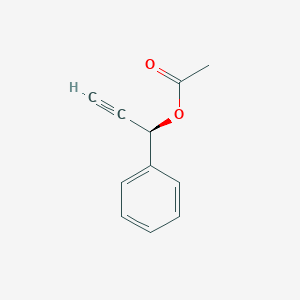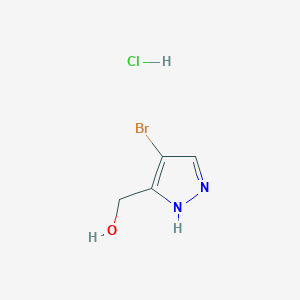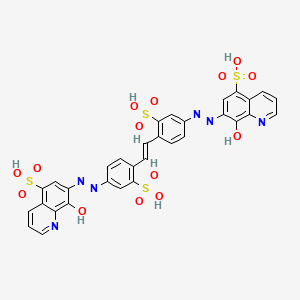![molecular formula C7H8BrN B13339174 2-[(1S)-1-Bromoethyl]pyridine](/img/structure/B13339174.png)
2-[(1S)-1-Bromoethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1S)-1-Bromoethyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyridine ring substituted with a bromoethyl group at the 2-position, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S)-1-Bromoethyl]pyridine typically involves the bromination of 2-ethylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing side reactions and optimizing the production efficiency .
化学反応の分析
Types of Reactions: 2-[(1S)-1-Bromoethyl]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Nucleophilic Substitution: Products include 2-[(1S)-1-azidoethyl]pyridine, 2-[(1S)-1-thioethyl]pyridine, etc.
Oxidation: Pyridine N-oxides.
Reduction: 2-ethylpyridine.
科学的研究の応用
2-[(1S)-1-Bromoethyl]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It is a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-[(1S)-1-Bromoethyl]pyridine involves its interaction with nucleophiles, leading to the formation of various substituted pyridine derivatives. The bromine atom acts as a leaving group, facilitating nucleophilic attack. This property makes it a versatile intermediate in organic synthesis .
類似化合物との比較
2-Bromoethylpyridine: Lacks the stereochemistry of the (1S)-isomer.
2-Chloroethylpyridine: Similar structure but with a chlorine atom instead of bromine.
2-Iodoethylpyridine: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions.
Uniqueness: 2-[(1S)-1-Bromoethyl]pyridine is unique due to its specific stereochemistry, which can influence the reactivity and selectivity in chemical reactions. This stereochemistry is crucial in the synthesis of chiral molecules, which are important in pharmaceuticals and agrochemicals .
特性
分子式 |
C7H8BrN |
|---|---|
分子量 |
186.05 g/mol |
IUPAC名 |
2-[(1S)-1-bromoethyl]pyridine |
InChI |
InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3/t6-/m0/s1 |
InChIキー |
NXZNOPMZKPTBHC-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=N1)Br |
正規SMILES |
CC(C1=CC=CC=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


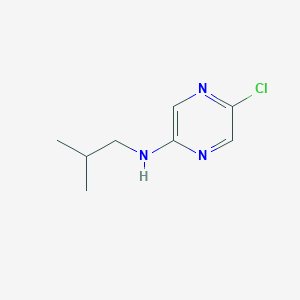
![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13339102.png)
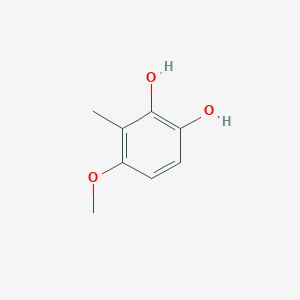
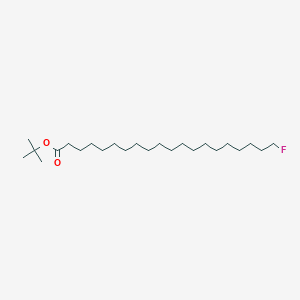
![5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339111.png)
![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13339120.png)
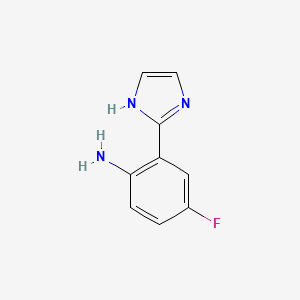
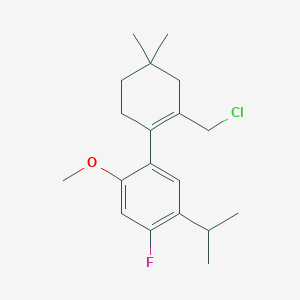
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B13339150.png)

